molecular formula C10H14N2O6 B12403167 6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

Cat. No.: B12403167
M. Wt: 262.25 g/mol
InChI Key: DWRXFEITVBNRMK-ZSJADBGMSA-N
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Description

6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione is a modified nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the molecule enhances its stability and alters its metabolic properties, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as uridine and deuterated reagents.

    Deuteration: The introduction of deuterium atoms is achieved through specific deuteration reactions. These reactions typically involve the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.

    Scale-Up: The synthesis is scaled up using industrial reactors and equipment.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of nucleosides in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes that require stable isotope-labeled compounds.

Mechanism of Action

The mechanism of action of 6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione involves its incorporation into nucleic acids. The deuterium atoms enhance the stability of the compound, making it less susceptible to enzymatic degradation. This stability allows the compound to exert its effects by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in nucleic acid metabolism, leading to disruptions in DNA and RNA synthesis.

    Altering Metabolic Pathways: The presence of deuterium can alter metabolic pathways, affecting the overall metabolism of nucleosides in cells.

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound, naturally occurring nucleoside involved in various biological processes.

    Deoxyuridine: A deoxyribonucleoside analog with similar structural features but lacking the hydroxyl group at the 2’ position.

    Fluorouridine: A fluorinated nucleoside analog used in cancer treatment.

Uniqueness

6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its metabolic properties. This makes it a valuable tool in scientific research, offering advantages over other similar compounds in terms of stability and metabolic behavior.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

262.25 g/mol

IUPAC Name

6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1/i1D3,2D

InChI Key

DWRXFEITVBNRMK-ZSJADBGMSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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